molecular formula C22H17Cl2N3OS B14964226 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B14964226
M. Wt: 442.4 g/mol
InChI Key: BPIANBNHQHWBFH-UHFFFAOYSA-N
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Description

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with various phenyl groups and a sulfanyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol or sulfide compound under suitable conditions.

    Substitution with phenyl groups:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole derivatives: These compounds contain a thiazole ring instead of a triazole ring and exhibit different chemical reactivity and biological activities.

    Benzimidazole derivatives: These compounds have a benzimidazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

Molecular Formula

C22H17Cl2N3OS

Molecular Weight

442.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H17Cl2N3OS/c1-28-18-10-8-16(9-11-18)21-25-26-22(27(21)17-5-3-2-4-6-17)29-14-15-7-12-19(23)20(24)13-15/h2-13H,14H2,1H3

InChI Key

BPIANBNHQHWBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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